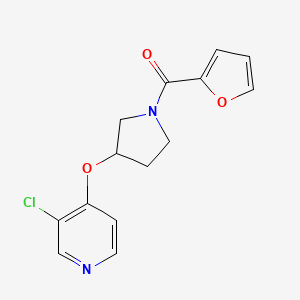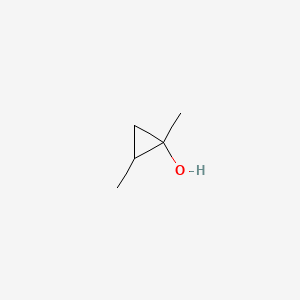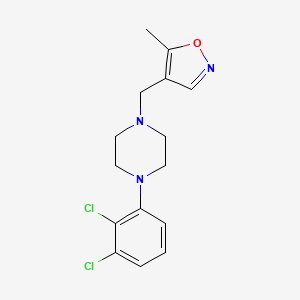
6-メチル-2-オキソ-4-フェナシルスルファニル-1H-ピリミジン-5-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-methyl-2-oxo-4-((2-oxo-2-phenylethyl)thio)-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of dihydropyrimidines This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
作用機序
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been shown to interact with proteins like atf4 and nf-kb . These proteins play crucial roles in cellular stress responses and inflammatory pathways .
Biochemical Pathways
The compound likely affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways can lead to reduced inflammation and apoptosis, which could potentially contribute to neuroprotective effects .
Result of Action
The result of the compound’s action could potentially be neuroprotective and anti-inflammatory effects . This is inferred from the observed effects of similar compounds, which showed promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methyl-2-oxo-4-((2-oxo-2-phenylethyl)thio)-1,2-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with thiourea in the presence of a base, followed by the addition of 2-oxo-2-phenylethyl bromide. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Ethyl 6-methyl-2-oxo-4-((2-oxo-2-phenylethyl)thio)-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
類似化合物との比較
Ethyl 6-methyl-2-oxo-4-((2-oxo-2-phenylethyl)thio)-1,2-dihydropyrimidine-5-carboxylate can be compared with other dihydropyrimidine derivatives, such as:
- Ethyl 4-(2-oxo-2-phenylethylthio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate
- Methyl 6-methyl-2-oxo-4-((2-oxo-2-phenylethyl)thio)-1,2-dihydropyrimidine-5-carboxylate
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and biological activities
特性
IUPAC Name |
ethyl 6-methyl-2-oxo-4-phenacylsulfanyl-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-3-22-15(20)13-10(2)17-16(21)18-14(13)23-9-12(19)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTPSCMSVHGBKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2488542.png)
![N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2488544.png)
![1-[[5-(Difluoromethyl)furan-2-yl]methyl]pyrazole-4-carboxylic acid](/img/structure/B2488547.png)
![4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2488548.png)




![methyl 4-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2488554.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxypropanamido)thiophene-3-carboxamide](/img/structure/B2488557.png)

![11-(2,5-dimethylbenzenesulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2488563.png)
